

Spectroscopic and Synthetic Profile of 5-Nitro-2-propoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-propoxyaniline

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This technical guide provides a comprehensive overview of the available spectroscopic data for **5-Nitro-2-propoxyaniline** (CAS No: 553-79-7), a synthetic aromatic compound. Due to the limited availability of public domain experimental spectra, this document combines reported data with predicted spectroscopic values to offer a valuable resource for identification, characterization, and further research.

Chemical and Physical Properties

5-Nitro-2-propoxyaniline is an orange solid with a molecular formula of $C_9H_{12}N_2O_3$ and a molecular weight of 196.20 g/mol .^[1] It is characterized by the presence of a nitro group at position 5 and a propoxy group at position 2 of an aniline core. The compound is only slightly soluble in water.^[2]

Property	Value	Reference
Molecular Formula	$C_9H_{12}N_2O_3$	^[1]
Molecular Weight	196.20 g/mol	^[1] ^[3]
Appearance	Orange solid	^[2] ^[3]
Melting Point	49 °C	^[1]
Solubility in Water	Slightly soluble	^[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **5-Nitro-2-propoxyaniline**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data indicates a molecular ion peak corresponding to the molecular weight of the compound. The major fragmentation peaks are summarized below.

m/z	Interpretation
196	$[M]^+$ (Molecular Ion)
154	$[M - C_3H_6]^+$
108	$[M - C_3H_6 - NO_2]^+$

Data sourced from the NIST Mass Spectrometry Data Center as cited in PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum with a full peak list is not readily available in the public domain, the key characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400-3300	N-H Stretch	Primary Amine
~3100-3000	C-H Stretch	Aromatic
~2970-2870	C-H Stretch	Aliphatic (Propoxy group)
~1620-1580	C=C Stretch	Aromatic Ring
~1530-1500	N-O Asymmetric Stretch	Nitro Group
~1350-1330	N-O Symmetric Stretch	Nitro Group
~1250	C-O Stretch	Aryl Ether
~1200-1000	C-N Stretch	Aromatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **5-Nitro-2-propoxyaniline** are not widely available. The following tables provide predicted chemical shifts. These predictions are based on computational models and should be used as a guide for spectral interpretation.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.5	m	2H	Aromatic Protons (H-4, H-6)
~6.8 - 6.6	d	1H	Aromatic Proton (H-3)
~4.8	br s	2H	-NH ₂
~3.9	t	2H	-OCH ₂ -
~1.8	sextet	2H	-CH ₂ -CH ₃
~1.0	t	3H	-CH ₃

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~150	C-2
~145	C-5
~138	C-1
~118	C-6
~115	C-4
~108	C-3
~70	-OCH ₂ -
~22	-CH ₂ -CH ₃
~10	-CH ₃

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **5-Nitro-2-propoxyaniline** are not explicitly available in the searched literature. However, standardized methodologies for compounds of this nature are provided below.

Synthesis

The original synthesis of **5-Nitro-2-propoxyaniline** was reported by Verkade et al. in 1946.^[3]^[4] While the specific details of this procedure could not be retrieved, a plausible synthetic route involves the nitration of 2-propoxyaniline.

General Protocol for Nitration of an Activated Aromatic Ring:

- **Dissolution:** Dissolve 2-propoxyaniline in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) in a reaction flask equipped with a stirrer and a dropping funnel.

- **Nitrating Mixture Preparation:** Separately, prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while maintaining a low temperature.
- **Addition:** Add the nitrating mixture dropwise to the solution of 2-propoxyaniline, ensuring the temperature remains low to control the reaction and prevent over-nitration.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete conversion.
- **Quenching:** Carefully pour the reaction mixture over crushed ice to precipitate the product.
- **Isolation and Purification:** Collect the solid product by filtration, wash it with cold water to remove residual acid, and then purify it by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified **5-Nitro-2-propoxyaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- **Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Referencing:** Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

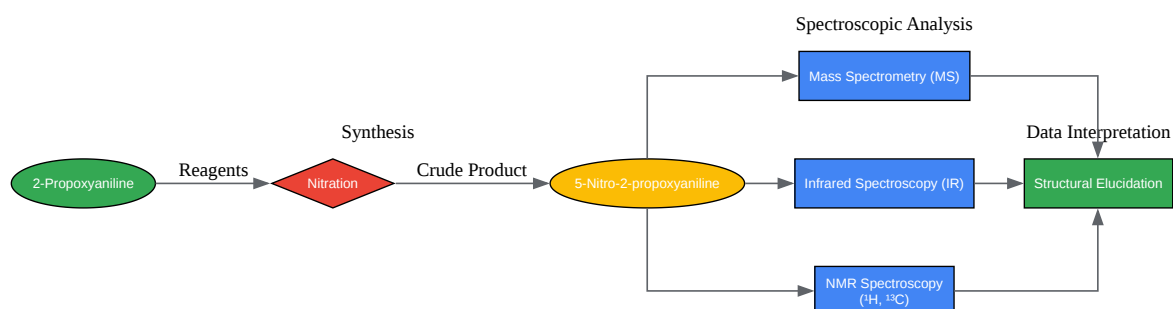
- Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm^{-1}).
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Utilize Electron Ionization (EI) at a standard energy (e.g., 70 eV) to generate the molecular ion and fragment ions.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.
- Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **5-Nitro-2-propoxyaniline**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **5-Nitro-2-propoxyaniline**.

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References

- 1. 5-Nitro-2-propoxyaniline | C₉H₁₂N₂O₃ | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]
- 3. 5-Nitro-2-propoxyaniline [drugfuture.com]
- 4. druglead.com [druglead.com]
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